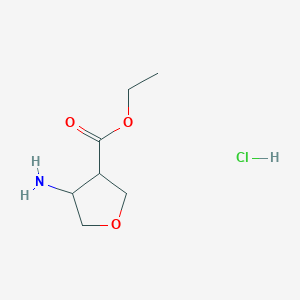

Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride

Description

Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is a hydrochloride salt of a tetrahydrofuran derivative featuring an amino group at position 4 and an ethyl ester carboxylate at position 3. Its structural uniqueness lies in the combination of a rigid oxygen-containing heterocycle (tetrahydrofuran) with ionizable and hydrolyzable functional groups.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

ethyl 4-aminooxolane-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)5-3-10-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H |

InChI Key |

UDFXHTHWIFPDPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1COCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-aminotetrahydrofuran-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Glycine Ethyl Ester Hydrochloride

Structural Differences :

- Core: Glycine ethyl ester hydrochloride is a linear amino acid derivative, whereas the target compound incorporates a tetrahydrofuran ring.

- Functional Groups : Both share ethyl ester and hydrochloride functionalities, but the tetrahydrofuran ring introduces conformational rigidity.

Synthesis :

Glycine ethyl ester hydrochloride is synthesized via carbodiimide-mediated coupling (e.g., using EDC), as seen in . The target compound likely employs similar coupling agents but requires a tetrahydrofuran-based precursor, complicating stereochemical control.

Applications :

Glycine derivatives are used in peptide synthesis, while the tetrahydrofuran analog’s rigidity may enhance binding specificity in drug design.

H-Series Inhibitors (e.g., H-7, H-8 Hydrochlorides)

Structural Differences :

- Core: H-series inhibitors (e.g., H-7 hydrochloride) feature isoquinoline sulfonamide scaffolds, contrasting with the tetrahydrofuran core of the target compound.

- Functional Groups : Both are hydrochloride salts, but H-series compounds prioritize sulfonamide and aromatic moieties for kinase inhibition .

Physicochemical Properties :

- Solubility : Hydrochloride salts enhance aqueous solubility in both cases.

4-Amidotetrahydropyranes

Structural Differences :

- Core : Tetrahydropyran (6-membered ring) vs. tetrahydrofuran (5-membered ring).

- Functional Groups : The target compound has an ester and amine, while 4-amidotetrahydropyranes feature an amide .

Synthetic Routes :

4-Amidotetrahydropyranes are synthesized via carbonyl compound reactions in acetonitrile with acetyl chloride (), whereas the target compound may require ring-closing strategies or stereoselective catalysis.

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Salt Form | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride | Tetrahydrofuran | Amino, ethyl ester carboxylate | Hydrochloride | ~195.6 | Pharmaceutical intermediate |

| Glycine ethyl ester hydrochloride | Linear glycine | Amino, ethyl ester | Hydrochloride | ~139.6 | Peptide synthesis |

| H-7 hydrochloride | Isoquinoline sulfonamide | Sulfonamide, piperazine | Hydrochloride | ~405.3 | Kinase inhibition |

| 4-Amidotetrahydropyrane | Tetrahydropyran | Amide | Neutral | ~157.2 | Organic synthesis |

Key Research Findings

Salt Form Advantages : Hydrochloride salts (shared with H-series inhibitors) enhance solubility, critical for oral bioavailability .

Prodrug Potential: The ester group in the target compound may undergo hydrolysis in vivo, unlike stable amides in tetrahydropyranes, suggesting tunable pharmacokinetics .

Biological Activity

Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the synthesis, biological properties, and research findings associated with this compound.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, often involving the stereoselective preparation of substituted tetrahydrofuran derivatives. The compound's structure includes a tetrahydrofuran ring, which contributes to its biological activity. The synthesis typically aims for high optical purity, which is crucial for pharmacological efficacy.

Pharmacological Properties

- Opioid Receptor Activity : Recent studies have highlighted the compound's interaction with opioid receptors. It has been shown to exhibit selective activity at the kappa opioid receptor (KOR), with a significant preference over mu (MOR) and delta (DOR) receptors. This selectivity can be beneficial for developing analgesics with fewer side effects associated with MOR activation .

- Cholinesterase Inhibition : this compound has also been investigated for its role as an inhibitor of human butyrylcholinesterase (hBChE). This inhibition is relevant in the context of neurodegenerative diseases, where cholinesterase inhibitors are used to enhance cholinergic transmission .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated moderate cytotoxicity against pancreatic cancer cells, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Kappa Opioid Receptor Antagonism : A study reported that derivatives of this compound displayed potent antagonistic activity at KORs, with certain modifications enhancing selectivity and potency. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics in vivo .

- Neuroprotective Effects : Research has suggested that compounds with similar structures may exhibit neuroprotective effects by modulating cholinergic signaling pathways. This property is particularly relevant for conditions such as Alzheimer's disease .

Data Tables

| Study | Activity Assessed | IC50/EC50 Values | Remarks |

|---|---|---|---|

| Study 1 | KOR Antagonism | IC50 = 1.2 μM | Selectively inhibits KOR over MOR/DOR |

| Study 2 | hBChE Inhibition | IC50 = 2.2 μM | Potential application in neurodegenerative diseases |

| Study 3 | Cytotoxicity | IC50 = 0.96 μM (MIA PaCa-2) | Moderate cytotoxicity in pancreatic cancer cells |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodology : Multi-step synthesis typically involves cyclization of amino esters with tetrahydrofuran derivatives. For example, analogous compounds like ethyl pyrrolidine-3-carboxylate hydrochloride (≥95% purity) are synthesized via nucleophilic substitution followed by acid-catalyzed cyclization . Optimization strategies include adjusting reaction temperature (e.g., 0–5°C for sensitive intermediates), using anhydrous solvents to minimize hydrolysis, and employing catalysts like DMAP for esterification efficiency. Post-synthesis purification via recrystallization or preparative HPLC is critical to achieve high purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : - and -NMR confirm backbone structure and substituent positions. For example, the ethyl ester group typically shows a triplet at ~1.2 ppm () and a quartet at ~4.1 ppm () .

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and ammonium (N–H, ~3300 cm) groups validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm molecular weight and structural integrity .

Q. What are the recommended protocols for safe handling and storage of this compound?

- Methodology : Store at –20°C in airtight containers under inert gas (e.g., N) to prevent hygroscopic degradation. Use PPE (gloves, goggles) during handling, and avoid inhalation/contact with skin. Waste disposal must comply with institutional guidelines for halogenated organic salts .

Advanced Research Questions

Q. How can X-ray crystallography resolve the absolute configuration of this compound?

- Methodology : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Collect diffraction data using synchrotron radiation or in-house diffractometers. Refine structures using SHELXL, which handles hydrogen bonding networks and counterion placement (e.g., Cl) . For tetrahydrofuran derivatives, anisotropic displacement parameters help confirm ring puckering and stereochemistry .

Q. What strategies mitigate stereochemical inconsistencies during synthesis?

- Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce enantioselectivity. Monitor reaction progress with chiral HPLC (e.g., Chiralpak AD-H column) to detect diastereomer formation. Dynamic kinetic resolution may resolve racemization in acidic conditions .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be systematically resolved?

- Methodology : Cross-validate with orthogonal techniques:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals.

- Elemental Analysis : Verify empirical formula (C, H, N, Cl%) to rule out impurities.

- TGA/DSC : Assess thermal stability and decomposition products that may skew MS data .

Q. What in vitro models are suitable for evaluating its pharmacological activity?

- Methodology : For analogs like dabigatran ethyl ester (Ki = 4.5 nM for thrombin), use enzyme inhibition assays (e.g., fluorogenic substrates) or cell-based models (e.g., platelet aggregation assays). Dose-response curves (IC) and molecular docking (AutoDock Vina) can correlate structure-activity relationships .

Q. How can computational chemistry predict its metabolic pathways?

- Methodology : Perform DFT calculations (Gaussian 09) to identify reactive sites (e.g., ester hydrolysis). Combine with in silico tools like MetaSite to simulate cytochrome P450-mediated oxidation. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.